7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride
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Overview
Description
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride is a chemical compound with a unique bicyclic structure. It is known for its reactivity and is used in various chemical reactions and industrial applications. The compound’s structure includes a sulfonyl chloride group, which makes it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride typically involves the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process may involve the use of solvents such as dichloromethane and temperature control to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield of the product.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require the use of catalysts or bases to facilitate the reaction.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonates, and other sulfonyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonyl chloride
- 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid
- 10-Camphorsulfonyl chloride
Uniqueness
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride is unique due to its specific bicyclic structure and the presence of the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
408335-82-0 |
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Molecular Formula |
C9H13ClO3S |
Molecular Weight |
236.72 g/mol |
IUPAC Name |
7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClO3S/c1-8(2)6-3-4-9(8,7(11)5-6)14(10,12)13/h6H,3-5H2,1-2H3 |
InChI Key |
PNLNPVGEDHRLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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